N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,2-DIPHENYLACETAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,2-DIPHENYLACETAMIDE is a synthetic organic compound that features a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,2-DIPHENYLACETAMIDE typically involves the reaction of adamantanecarboxylic acid with appropriate reagents to form the adamantyloxy group. This intermediate is then reacted with 2,2-diphenylacetamide under controlled conditions to yield the final product. Common reagents used in these reactions include strong bases and solvents such as dichloromethane or tetrahydrofuran. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,2-DIPHENYLACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The diphenylacetamide group can undergo nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced forms of the original compound, and various substituted diphenylacetamide derivatives. These products can have different physical and chemical properties, making them useful for diverse applications.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,2-DIPHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent due to the stability and bioactivity of the adamantane structure.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its rigidity and stability.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with lipid membranes, potentially disrupting viral envelopes or cellular membranes. The diphenylacetamide group may interact with proteins or enzymes, inhibiting their activity or altering their function. These interactions can lead to various biological effects, making the compound a candidate for therapeutic development.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Another adamantane derivative with applications in medicinal chemistry.
2,2-Diphenylacetic acid: A precursor in the synthesis of diphenylacetamide derivatives.
Adamantane: The parent compound of the adamantane family, used in various chemical and pharmaceutical applications.
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,2-DIPHENYLACETAMIDE is unique due to the combination of the adamantane and diphenylacetamide moieties. This combination imparts both stability and bioactivity, making it a versatile compound for research and industrial applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO2/c1-19(30-27-15-20-12-21(16-27)14-22(13-20)17-27)18-28-26(29)25(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-11,19-22,25H,12-18H2,1H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTSWTSOISODCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)OC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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